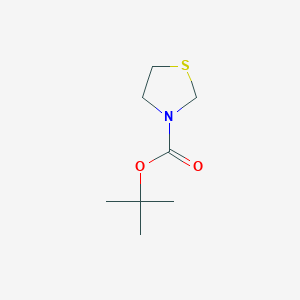

tert-Butyl thiazolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOPVCIMGZUNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic Acid from L-Cysteine

Abstract

This technical guide provides an in-depth exploration of a robust and efficient two-step synthesis of (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid, a valuable chiral building block in medicinal chemistry and peptide science. Derived from the readily available amino acid L-cysteine, this versatile intermediate serves as a constrained proline mimic. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the critical causality behind procedural choices, targeting researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

(R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in synthetic organic chemistry. The thiazolidine scaffold acts as a bioisostere for proline, introducing unique conformational constraints in peptidomimetics and other bioactive molecules[1]. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 3-position ensures stability and allows for controlled manipulation in subsequent synthetic steps, while the carboxylic acid at the 4-position provides a handle for further functionalization, such as amide bond formation[2].

The synthesis commences with the naturally occurring and inexpensive chiral amino acid, L-cysteine[3]. The strategic approach is a straightforward and high-yielding two-step process:

-

Thiazolidine Ring Formation: An acid-catalyzed condensation reaction between L-cysteine and acetone to form (R)-2,2-dimethylthiazolidine-4-carboxylic acid.

-

N-Boc Protection: Protection of the secondary amine of the thiazolidine ring using di-tert-butyl dicarbonate (Boc₂O) to yield the final target molecule.

This guide will detail the mechanistic underpinnings and provide validated protocols for each of these transformations.

Synthesis Pathway and Workflow

The overall synthetic transformation is depicted below. The process is designed for efficiency and scalability, leveraging the inherent reactivity of the starting materials to produce the target compound in high yield and purity.

Caption: High-level workflow for the two-step synthesis.

Step 1: (R)-2,2-dimethylthiazolidine-4-carboxylic acid Formation

Mechanistic Insight

The formation of the thiazolidine ring is a classic condensation reaction between the 1,2-aminothiol functionality of L-cysteine and the carbonyl group of acetone[4][5]. The reaction proceeds via two key mechanistic steps:

-

Iminium Ion Formation: The nucleophilic amino group of L-cysteine attacks the electrophilic carbonyl carbon of acetone. Subsequent dehydration leads to the formation of an intermediate iminium ion.

-

Intramolecular Cyclization: The pendant thiol group, acting as a sulfur nucleophile, attacks the iminium carbon in a 5-exo-tet cyclization. This step is highly favorable due to the formation of a stable five-membered ring.

The use of acetone as the carbonyl source is strategic; it is inexpensive, readily available, and results in a 2,2-gem-dimethyl substitution on the thiazolidine ring, which enhances the stability of the heterocycle by preventing epimerization at the C2 position. The stereocenter at C4, derived from L-cysteine, remains intact throughout this process.

Caption: Simplified mechanism of thiazolidine ring formation.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure[6].

Reagents & Equipment:

-

L-Cysteine (e.g., 10 g, 82.5 mmol)

-

Dry Acetone (500 mL)

-

1L Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Setup: Assemble the flask and condenser under a dry, inert atmosphere (Nitrogen). This is crucial to prevent the oxidation of the cysteine thiol group.

-

Reaction Mixture: Charge the flask with L-cysteine (10 g, 82.5 mmol) and dry acetone (500 mL).

-

Heating: Begin stirring and heat the mixture to reflux (approximately 60°C) using a heating mantle.

-

Reaction Time: Maintain the reflux for 2 hours. The L-cysteine will gradually dissolve as it reacts.

-

Crystallization & Isolation: After 2 hours, turn off the heat and allow the solution to cool slowly to room temperature, then further cool in an ice bath. Large, white crystalline plates of the product will form.

-

Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, dry acetone to remove any unreacted starting material.

-

Drying: Dry the product under vacuum. The material is typically of high purity (>99%) and can be used in the next step without further purification.

Self-Validation & Expected Outcome:

-

Yield: A near-quantitative yield is expected (e.g., ~13.2 g, 99%).

-

Appearance: White crystalline solid.

-

Characterization: The structure can be confirmed by ¹H NMR spectroscopy. Expected signals include a triplet for the methine proton at C4 (~4.9 ppm) and two singlets for the non-equivalent gem-dimethyl protons (~2.0 ppm and ~1.9 ppm)[6].

Step 2: N-Boc Protection

Mechanistic Insight

The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction requires a non-nucleophilic organic base, such as diisopropylethylamine (iPr₂NEt or Hünig's base), to facilitate the reaction.

The mechanism involves the nucleophilic attack of the thiazolidine nitrogen on one of the electrophilic carbonyl carbons of Boc₂O[7]. This forms a transient, unstable intermediate. The base, iPr₂NEt, deprotonates the positively charged nitrogen, leading to the collapse of the intermediate and elimination of tert-butoxycarbonyl as a leaving group, which subsequently decomposes to carbon dioxide and tert-butanol. The use of a bulky, non-nucleophilic base is critical to prevent side reactions, such as deprotonation of the carboxylic acid, which could interfere with the desired N-acylation.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure[6].

Reagents & Equipment:

-

(R)-2,2-dimethylthiazolidine-4-carboxylic acid (e.g., 13.2 g, 82.5 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (e.g., 22.6 mL, approx. 99 mmol, 1.2 equiv)

-

Diisopropylethylamine (iPr₂NEt)

-

Acetonitrile (MeCN), dry

-

Round-bottom flask, magnetic stirrer

-

Standard aqueous workup and extraction equipment (separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the (R)-2,2-dimethylthiazolidine-4-carboxylic acid (13.2 g, 82.5 mmol) in acetonitrile. Add diisopropylethylamine.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (22.6 mL) dropwise at room temperature (25°C).

-

Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography or recrystallization to yield the final (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid.

Self-Validation & Expected Outcome:

-

Yield: A good yield is expected (e.g., 72% or higher)[6].

-

Appearance: Typically a white to off-white solid.

-

Characterization: Confirmation via NMR and Mass Spectrometry. The successful incorporation of the Boc group will be evident by the appearance of a large singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.

Summary of Quantitative Data

| Parameter | Step 1: Thiazolidine Formation | Step 2: N-Boc Protection |

| Primary Reactant | L-Cysteine | (R)-2,2-dimethylthiazolidine-4-carboxylic acid |

| Key Reagent | Acetone | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | N/A (Acid-catalyzed) | Diisopropylethylamine (iPr₂NEt) |

| Solvent | Dry Acetone | Acetonitrile (MeCN) |

| Temperature | 60°C (Reflux) | 25°C (Room Temperature) |

| Time | 2 hours | 48 hours |

| Typical Yield | >95%[6] | ~72%[6] |

Conclusion

The synthesis of (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid from L-cysteine is a highly efficient and reliable process that provides access to a valuable chiral intermediate for advanced chemical synthesis. By understanding the mechanistic principles behind the condensation and protection steps, researchers can confidently execute these protocols to obtain high yields of the desired product. The methodologies described herein are robust, scalable, and grounded in established chemical literature, providing a solid foundation for drug discovery and development professionals.

References

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

-

Qin, S. L., et al. (2014). Study on Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3- Carboxylate. Advanced Materials Research, 1033-1034, 555-557. [Link]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley and Sons. (General background on cysteine reactions).

-

Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. Scientific Reports. (Provides context on cysteine-carbonyl reactions). [Link]

-

Woodward, G. E., & Schroeder, E. F. (1937). The Reaction of Cysteine with Acetone. Journal of the American Chemical Society, 59(9), 1690-1694. [Link]

-

MySkinRecipes. (n.d.). Boc-L-Thiazolidine-4-Carboxylic Acid. [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

-

Basu, B., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(19), 6041–6047. [Link]

-

PubChem. (n.d.). L-Cysteine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Boc-L-Thiazolidine-4-Carboxylic Acid [myskinrecipes.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Reaction of Cysteine with Acetone. A Note on the Titration of Cysteine by the Acetone—Hydrochloric Acid Method of Linderstrˇom-Lang | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to tert-Butyl thiazolidine-3-carboxylate: Physicochemical Properties and Analytical Methodologies

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, tert-Butyl thiazolidine-3-carboxylate (CAS No: 148312-55-4) emerges as a pivotal heterocyclic intermediate. Its structure uniquely combines a saturated thiazolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination imparts a balance of stability and controlled reactivity, making it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

The thiazolidine moiety, a five-membered ring containing both sulfur and nitrogen heteroatoms, is a structural motif found in numerous biologically active compounds, including the iconic penicillin antibiotics.[1] The Boc group serves as a robust protecting group for the secondary amine, enhancing the compound's solubility in common organic solvents and preventing unwanted side reactions. Its strategic removal under specific acidic conditions allows for the selective unmasking of the nitrogen, enabling subsequent functionalization through acylation, alkylation, or other coupling reactions.[1] This guide provides a comprehensive overview of its core physicochemical properties and the analytical protocols required for its characterization, offering researchers and drug development professionals a foundational understanding of this important synthetic tool.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 148312-55-4 | [2] |

| Molecular Formula | C₈H₁₅NO₂S | [2] |

| Molecular Weight | 189.28 g/mol | [2][3] |

| Boiling Point | 266.3 ± 33.0 °C (Predicted) | [2] |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [4] |

Structural Elucidation and Spectroscopic Profile

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

tert-Butyl Group: A characteristic, sharp singlet is observed around δ 1.4-1.5 ppm, integrating to 9 protons.[5] This signal is a hallmark of the Boc protecting group.

-

Thiazolidine Ring Protons: The methylene protons on the ring (at positions 2, 4, and 5, depending on substitution) typically appear as multiplets in the region of δ 2.9-4.8 ppm.[5] The exact chemical shifts and coupling patterns depend on the specific isomer and the solvent used. For the parent compound, overlapping multiplets are expected for the three sets of methylene protons.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

tert-Butyl Group: The quaternary carbon of the tert-butyl group appears around δ 80 ppm, while the three equivalent methyl carbons resonate near δ 28-29 ppm.[6]

-

Carbamate Carbonyl: The carbonyl carbon of the Boc group is typically found in the range of δ 150-155 ppm.

-

Thiazolidine Ring Carbons: The carbons of the thiazolidine ring will appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

-

C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate (Boc group).[7]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the tert-butyl and thiazolidine ring protons are observed in the 2850-3000 cm⁻¹ region.[7]

-

C-N and C-S Stretching: These vibrations typically appear in the fingerprint region (below 1500 cm⁻¹) and can be more complex to assign definitively without computational analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): For this compound (C₈H₁₅NO₂S), the exact mass is 189.0823.[3] High-resolution mass spectrometry (HRMS) should detect a peak corresponding to this value (e.g., [M+H]⁺ at 190.0901 or [M+Na]⁺ at 212.0721).

-

Key Fragmentation Patterns: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), leading to significant fragment ions that can be diagnostically useful.

Experimental Workflows and Protocols

To ensure scientific integrity, the characterization of this compound must follow validated protocols. The following represents a logical workflow and detailed methodologies for key analyses.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 148312-55-4 [amp.chemicalbook.com]

- 3. 2-Tert-butyl-1,3-thiazolidine-2-carboxylic acid | C8H15NO2S | CID 150148016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

The Versatile Chiral Synthon: A Technical Guide to tert-Butyl (R)-thiazolidine-4-carboxylate

Introduction: The Strategic Value of Chiral Heterocycles in Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, serve as the foundational cornerstones for constructing complex, three-dimensional molecular architectures with precise stereochemical control. Among the diverse array of available synthons, heterocyclic scaffolds are particularly prized for their prevalence in biologically active natural products and pharmaceuticals. The thiazolidine ring system, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold that imparts unique conformational constraints and metabolic stability.[1]

This guide focuses on a particularly valuable derivative: tert-butyl (R)-thiazolidine-4-carboxylate (also known as N-Boc-(R)-thioproline). This molecule masterfully combines several strategic chemical features:

-

A Pre-defined Chiral Center: Derived from the natural amino acid L-cysteine, the (R)-stereocenter at the C-4 position provides a reliable stereochemical anchor for subsequent transformations.

-

The Thiazolidine Ring: This N,S-acetal moiety is not merely a passive scaffold; its C-2 position is a key locus of reactivity.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom is crucial. It enhances solubility in organic solvents, stabilizes the molecule, and, most importantly, facilitates the generation of a highly reactive N-acyliminium ion intermediate—the key to its synthetic utility.[2]

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and strategic applications of this powerful chiral building block.

Synthesis and Physicochemical Properties

The synthesis of tert-butyl (R)-thiazolidine-4-carboxylate is a robust, two-step process starting from the inexpensive and readily available chiral pool starting material, L-cysteine.

Synthetic Pathway

The synthesis begins with the condensation of L-cysteine with an aldehyde, typically formaldehyde, to form the thiazolidine ring. This reaction proceeds readily in an aqueous medium. The subsequent step involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.

Caption: Synthesis of the title compound from L-cysteine.

Physicochemical Data

The properties of tert-butyl (R)-thiazolidine-4-carboxylate make it a well-behaved and practical building block in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 51077-16-8 | [3][4] |

| Molecular Formula | C₉H₁₅NO₄S | [5][6] |

| Molecular Weight | 233.28 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 133-134 °C | [1] |

| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., Dioxane, CH₂Cl₂, Ethyl Acetate) | [1][3] |

| Purity | Typically >98% | [6][7] |

Note: Spectroscopic data (NMR, IR) is consistent with the assigned structure, showing characteristic peaks for the Boc group (~1.7 ppm in ¹H NMR, ~1700 cm⁻¹ in IR) and the thiazolidine ring protons.

The Core Reactivity: The N-Acyliminium Ion Pathway

The synthetic power of this building block is unlocked through the generation of a transient, electrophilic N-acyliminium ion . This intermediate is readily formed by reacting the N-Boc-thiazolidine-4-carboxylate (often after conversion to an ester or Weinreb amide) with a Lewis acid, or by activation of a precursor such as an α-alkoxy or α-sulfonyl derivative.

The formation of the planar N-acyliminium ion temporarily removes the stereochemical information at the C-2 position. However, the resident stereocenter at C-4 exerts powerful stereocontrol over the subsequent nucleophilic attack.

Mechanism of Stereoselective Nucleophilic Addition

The high diastereoselectivity observed in the reactions of nucleophiles with this intermediate is a direct consequence of conformational preferences. The N-acyliminium ion intermediate is not entirely flat; the C-4 substituent (the carboxylate group) preferentially occupies a pseudo-equatorial position to minimize steric strain.[8] This conformational bias shields one face of the planar iminium ion. Consequently, the incoming nucleophile is directed to the opposite, less-hindered face, leading to a highly predictable and stereoselective bond formation.[2]

Caption: The key N-acyliminium ion reactivity pathway.

This principle allows for the stereocontrolled installation of a wide variety of substituents at the C-2 position, including alkyl, aryl, and allyl groups, making it a cornerstone of asymmetric synthesis.[2][8]

Application in Drug Development: The Teneligliptin Case Study

The strategic value of tert-butyl (R)-thiazolidine-4-carboxylate and its derivatives is powerfully demonstrated in the synthesis of Teneligliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[9][10]

In the synthesis of Teneligliptin, a key fragment is a substituted pyrrolidine that is coupled with a thiazolidine moiety. A derivative of our chiral building block, specifically tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, serves as a crucial precursor.[9] The synthesis involves the oxidation of this hydroxyl group to a ketone, which then undergoes reductive amination with another key fragment. The thiazolidine portion, introduced early in the synthesis, remains intact in the final drug molecule, highlighting its role as a stable, foundational scaffold.

The overall synthetic strategy involves:

-

Coupling: A protected, functionalized proline derivative is coupled with thiazolidine.

-

Modification: The proline ring is further functionalized, for example, by converting a hydroxyl group into a leaving group or an amine for subsequent coupling.

-

Fragment Condensation: The thiazolidine-proline fragment is joined with the pyrazole-piperazine side chain.

-

Deprotection: Finally, protecting groups (like Boc) are removed to yield the active pharmaceutical ingredient (API).[1][3]

The use of a pre-formed, stereochemically defined thiazolidine building block ensures the correct stereochemistry in the final drug, avoiding costly and difficult chiral separations at later stages.

Detailed Experimental Protocols

The following protocols are representative of the core methodologies discussed in this guide. They are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis of (4R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid

This two-step, one-pot procedure is adapted from established literature methods.[1]

Materials:

-

(4R)-Thiazolidine-4-carboxylic acid (1.0 eq)

-

Triethylamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dioxane

-

Water

-

Ethyl acetate

-

Citric acid

-

Anhydrous magnesium sulfate

-

Diisopropyl ether

Procedure:

-

Suspend (4R)-thiazolidine-4-carboxylic acid (0.20 mol) in a 1:1 mixture of water and dioxane (200 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add triethylamine (0.20 mol) dropwise while maintaining the temperature at 0-5 °C.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (0.22 mol) in dioxane (10 mL) dropwise.

-

Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 20 hours.

-

Add water (200 mL) to the reaction mixture and wash with ethyl acetate (300 mL).

-

Separate the aqueous layer and acidify to ~pH 3-4 by the careful addition of solid citric acid.

-

Extract the acidified aqueous layer with ethyl acetate (2 x 300 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Crystallize the resulting residue from diisopropyl ether to yield the title compound as colorless needles. Expected Yield: ~88%.[1]

Caption: Workflow for the N-Boc protection protocol.

Protocol 2: Representative Nucleophilic Addition to an N-Acyliminium Ion Precursor

This generalized protocol illustrates the key transformation of the building block. It assumes the starting material has been converted to its methyl ester and then to an α-methoxycarbamate, a common N-acyliminium ion precursor. The nucleophile used here is a Grignard reagent.

Materials:

-

(R)-3-Boc-4-methoxycarbonyl-2-methoxy-thiazolidine (1.0 eq)

-

Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.5 eq)

-

Lewis Acid (e.g., TiCl₄, 1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the α-methoxy thiazolidine precursor (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Lewis acid (e.g., TiCl₄) dropwise and stir the mixture for 15 minutes at -78 °C to facilitate the formation of the N-acyliminium ion.

-

Add the Grignard reagent solution dropwise to the reaction mixture. Maintain the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the C-2 substituted thiazolidine derivative with high diastereoselectivity.

Conclusion and Future Outlook

tert-Butyl (R)-thiazolidine-4-carboxylate has firmly established itself as a premier chiral building block in synthetic organic chemistry. Its utility stems from a powerful combination of a robust, stereochemically defined scaffold and the capacity for highly stereoselective functionalization via an N-acyliminium ion intermediate. The successful application of this synthon in the industrial-scale synthesis of drugs like Teneligliptin validates its importance and reliability.

Future research will likely focus on expanding the scope of nucleophiles compatible with the N-acyliminium ion pathway and developing novel catalytic, enantioselective methods for functionalizing the thiazolidine ring. As the complexity of therapeutic targets continues to increase, the strategic deployment of such versatile and predictable chiral building blocks will remain an indispensable tool for medicinal and process chemists alike.

References

-

Quick Company. Process For The Preparation Of Teneligliptin. [Online]. Available at: [Link]

-

PrepChem.com. Synthesis of (4R)-3-t-butoxycarbonylthiazolidine-4-carboxylic acid. [Online]. Available at: [Link]

-

ChemBK. N-Boc-(R)-thiazolidine-4-carboxylic acid. [Online]. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. [Online]. Available at: [Link]

- Google Patents. US9518048B2 - Process for the preparation of teneligliptin. [Online].

- Google Patents. WO2015132679A1 - Teneligliptin compositions. [Online].

-

PubMed. Acyclic stereoselection in the reaction of nucleophilic reagents with chiral N-acyliminium ions generated from N. [Online]. Available at: [Link]

-

PubMed. Stereoselective Nucleophilic Addition Reactions to Cyclic N-acyliminium Ions Using the Indirect Cation Pool Method. [Online]. Available at: [Link]

-

ResearchGate. (PDF) Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. [Online]. Available at: [Link]

-

PubChemLite. (4r)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid. [Online]. Available at: [Link]

-

INDOFINE Chemical Company. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | 51077-16-8. [Online]. Available at: [Link]

Sources

- 1. Teneligliptin synthesis - chemicalbook [chemicalbook.com]

- 2. Acyclic stereoselection in the reaction of nucleophilic reagents with chiral N-acyliminium ions generated from N- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2015132679A1 - Teneligliptin compositions - Google Patents [patents.google.com]

- 4. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | 51077-16-8 [chemicalbook.com]

- 5. PubChemLite - (4r)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid (C9H15NO4S) [pubchemlite.lcsb.uni.lu]

- 6. N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 7. BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | 51077-16-8 | INDOFINE Chemical Company [indofinechemical.com]

- 8. BJOC - Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations [beilstein-journals.org]

- 9. Process For The Preparation Of Teneligliptin [quickcompany.in]

- 10. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

Whitepaper: The Thiazolidine Scaffold: A Mechanistic and Synthetic Guide to its Formation from Aldehydes

Abstract: The thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis via the condensation of a β-aminothiol with an aldehyde is a cornerstone reaction, yet the nuances of its mechanism, stereochemical outcomes, and synthetic optimization are subjects of ongoing research. This in-depth technical guide provides a comprehensive exploration of the thiazolidine ring formation, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the reaction mechanism, detail robust experimental protocols, and analyze the critical factors that govern reaction efficiency and stereoselectivity, grounding our discussion in authoritative literature and field-proven experience.

Introduction: The Significance of the Thiazolidine Moiety

The thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a structural motif of profound importance in drug discovery. Its prevalence stems from its ability to engage in a variety of biological interactions, often serving as a bioisostere for other functional groups or as a constrained scaffold to orient substituents for optimal target binding. Notable examples of thiazolidine-containing drugs include the antibiotic Penicillin, where it forms part of the fused β-lactam system, and the glitazone class of antidiabetic drugs (e.g., Pioglitazone), which are technically thiazolidinediones. The synthetic accessibility and chemical versatility of the thiazolidine core make it a highly attractive starting point for the development of new chemical entities.

The most fundamental and widely employed method for constructing the thiazolidine ring is the cyclocondensation reaction between a compound containing a β-aminothiol moiety (such as cysteine) and an aldehyde or ketone. This reaction proceeds readily under mild conditions and offers a high degree of atom economy, making it an elegant and efficient synthetic strategy.

The Core Mechanism: A Step-by-Step Dissection

The formation of a thiazolidine ring from an aldehyde and a β-aminothiol is a classic example of nucleophilic addition and intramolecular cyclization. The reaction proceeds through a key intermediate, the hemiaminal, which then undergoes cyclization to form the final thiazolidine product. Let's explore this process in detail.

Initial Nucleophilic Attack and Hemiaminal Formation

The reaction is initiated by the nucleophilic attack of the amino group of the β-aminothiol onto the electrophilic carbonyl carbon of the aldehyde. This step is often the rate-determining step of the overall reaction. The nitrogen atom, being more nucleophilic than the sulfur atom in most cases, preferentially attacks the carbonyl. This initial addition results in the formation of a zwitterionic tetrahedral intermediate, which rapidly undergoes proton transfer to yield a more stable neutral intermediate known as a hemiaminal or carbinolamine.

Intramolecular Cyclization and Thiazolidine Formation

The hemiaminal intermediate exists in equilibrium with the starting materials. However, the presence of the proximate thiol group provides a pathway for a rapid intramolecular cyclization. The sulfur atom of the thiol group acts as a nucleophile, attacking the carbon atom of the hemiaminal. This intramolecular nucleophilic substitution results in the displacement of the hydroxyl group and the formation of the five-membered thiazolidine ring. The final step involves the loss of a water molecule, driving the equilibrium towards the formation of the stable thiazolidine product.

The overall reaction mechanism can be visualized as follows:

Caption: Reaction mechanism of thiazolidine formation.

Experimental Protocol: A Validated Synthesis of a Thiazolidine Derivative

To provide a practical context, we will detail a representative protocol for the synthesis of a thiazolidine derivative from L-cysteine methyl ester hydrochloride and a generic aldehyde. This protocol is designed to be robust and adaptable for various substrates.

Materials and Reagents

-

L-cysteine methyl ester hydrochloride

-

Aldehyde of choice

-

Triethylamine (TEA) or other suitable base

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous) or Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-cysteine methyl ester hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at this temperature.

-

Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) dropwise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended to maintain the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thiazolidine derivative.

Workflow Visualization

The experimental workflow can be summarized in the following diagram:

Caption: Experimental workflow for thiazolidine synthesis.

Factors Influencing the Reaction

The success and efficiency of thiazolidine synthesis are governed by several critical parameters. Understanding and controlling these factors are paramount for optimizing the reaction for a specific substrate pair.

| Parameter | Effect on Reaction | Typical Conditions & Rationale |

| pH | The pH of the reaction medium is crucial. At low pH, the amino group is protonated, reducing its nucleophilicity. At high pH, the aldehyde may undergo side reactions such as aldol condensation. | An optimal pH range is typically between 4 and 7. This ensures a sufficient concentration of the free amine for nucleophilic attack while minimizing side reactions. |

| Solvent | The choice of solvent can influence reaction rates and solubility of reactants and products. | Protic solvents like methanol or ethanol are commonly used as they can facilitate proton transfer steps. Aprotic solvents such as dichloromethane or tetrahydrofuran can also be effective. |

| Temperature | The reaction is generally conducted at room temperature. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. | Room temperature is often sufficient for the reaction to proceed to completion within a reasonable timeframe. |

| Aldehyde Structure | The electrophilicity of the aldehyde carbonyl carbon plays a significant role. Electron-withdrawing groups on the aldehyde enhance its reactivity, while bulky substituents can hinder the reaction due to steric hindrance. | Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups. Aliphatic aldehydes are also generally reactive. |

| Aminothiol Structure | The nucleophilicity of the amino and thiol groups, as well as steric factors around these groups, will affect the reaction rate. | Primary amines are more reactive than secondary amines. Steric hindrance near the amino or thiol group can slow down the reaction. |

Stereochemical Considerations

When a chiral β-aminothiol, such as L-cysteine, is used, the stereochemistry of the resulting thiazolidine becomes a critical aspect. The formation of a new stereocenter at the C2 position of the thiazolidine ring can lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack of the amino group on the aldehyde and the subsequent cyclization determine the stereochemical outcome.

The stereoselectivity of the reaction is often influenced by the existing stereocenter(s) in the β-aminothiol. The substituents on the chiral center can direct the incoming aldehyde to one face of the molecule, leading to the preferential formation of one diastereomer over the other. This phenomenon is known as substrate-controlled stereoselectivity.

Caption: Stereochemical outcomes in thiazolidine formation.

Conclusion

The formation of the thiazolidine ring via the condensation of aldehydes and β-aminothiols is a powerful and versatile reaction in organic synthesis and medicinal chemistry. A thorough understanding of the underlying mechanism, the factors that influence the reaction, and the stereochemical consequences is essential for the rational design and synthesis of novel thiazolidine-based compounds. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of this important heterocyclic scaffold in their drug discovery endeavors.

References

-

Title: Thiazolidine - a privileged scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Recent Developments in the Synthesis and Application of Thiazolidines Source: Molecules URL: [Link]

-

Title: The reaction of L-cysteine with formaldehyde Source: Biochimica et Biophysica Acta (BBA) - General Subjects URL: [Link]

-

Title: Stereoselective Synthesis of Thiazolidine Derivatives Source: The Journal of Organic Chemistry URL: [Link]

-

Title: pH-Dependent Reaction of Cysteine and Formaldehyde Source: Chemical Research in Toxicology URL: [Link]

An In-depth Technical Guide to tert-Butyl thiazolidine-3-carboxylate: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-Butyl thiazolidine-3-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will dissect its synthesis, elucidate its key chemical properties and reactivity patterns, and showcase its application in the development of complex molecules and pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical utility of this versatile compound.

Introduction: The Strategic Value of a Protected Thiazolidine

In the landscape of heterocyclic chemistry, thiazolidine derivatives hold a significant position due to their presence in numerous biologically active compounds, including the iconic penicillin antibiotics.[1][2] The five-membered ring, containing both sulfur and nitrogen heteroatoms, provides a unique structural and electronic framework.[1][3]

The subject of this guide, this compound, enhances the utility of the basic thiazolidine scaffold by incorporating a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom.[1] This modification is not trivial; the Boc group serves several critical functions:

-

Modulation of Reactivity: It temporarily masks the nucleophilicity of the nitrogen atom, allowing chemists to perform selective transformations on other parts of the molecule.[2]

-

Enhanced Stability: The Boc group provides steric bulk and electronic stabilization, making the compound robust enough for multi-step synthetic sequences.[1]

-

Improved Solubility: It often increases the solubility of the molecule in common organic solvents used in synthesis.[2]

These features make this compound and its derivatives highly sought-after intermediates for constructing complex molecular architectures, particularly in the synthesis of peptidomimetics and enzyme inhibitors.[1][2]

Caption: Structure of this compound.

Synthesis of Thiazolidine-3-Carboxylate Scaffolds

The construction of the Boc-protected thiazolidine core is often achieved from readily available chiral precursors, such as amino acids. A representative and efficient synthesis starts from L-cysteine, demonstrating the straightforward assembly of this valuable intermediate.[4]

The overall strategy involves two key transformations:

-

Ring Formation: Condensation of the amino acid (L-cysteine) with an aldehyde or ketone (e.g., acetone) to form the thiazolidine ring. The thiol group of cysteine attacks the carbonyl carbon, and the amine group subsequently forms a cyclic imine which is then reduced in situ or is stable as the thiazolidine.

-

Nitrogen Protection: Introduction of the Boc group onto the secondary amine of the newly formed thiazolidine ring using di-tert-butyl dicarbonate (Boc₂O).[4]

Caption: General workflow for the synthesis of a Boc-protected thiazolidine derivative.

This pathway highlights a robust method for accessing chiral thiazolidine building blocks in high yield from inexpensive starting materials.[4]

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂S | |

| Molar Mass | 189.27 g/mol | N/A |

| Appearance | Colorless to light yellow Liquid | |

| Boiling Point | 266.3 ± 33.0 °C (Predicted) | |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | |

| pKa | -1.67 ± 0.20 (Predicted) | |

| Storage Temp. | 2-8°C |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. For the related derivative, (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid, the following characteristic signals are observed:

-

¹H NMR (400 MHz, CDCl₃): δ ~1.43 (s, 9H, tert-C₄H₉), δ ~2.97–3.43 (m, 2H, CH₂ of ring), δ ~4.47–5.07 (m, 1H, CH of ring).[4] The large singlet at ~1.4 ppm is the unmistakable signature of the Boc group's nine equivalent protons.

-

¹³C NMR (CDCl₃): δ ~26.5, δ ~32.1-61.1 (ring carbons), δ ~80.5 (quaternary carbon of Boc), δ ~152.9 (carbonyl of Boc), δ ~170.9 (carboxylic acid carbonyl).[4]

Chemical Reactivity: The Art of Selective Transformation

The synthetic utility of this compound is rooted in the predictable and selective reactivity of its functional groups. The primary sites of reaction are the Boc-protected nitrogen and, under certain conditions, the thiazolidine ring itself.

Deprotection of the Boc Group

The removal of the Boc group is one of the most common and critical transformations performed on this molecule. The choice of deprotection method is dictated by the sensitivity of other functional groups present in the substrate.

A. Acid-Catalyzed Deprotection (Standard Protocol)

The Boc group is designed to be labile under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[5]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

B. Lewis Acid-Mediated Deprotection

For substrates containing other acid-sensitive groups, milder conditions may be required. Lewis acids offer a valuable alternative. Zinc bromide (ZnBr₂) in DCM can chemoselectively cleave tert-butyl esters in the presence of other acid-labile functionalities.[6] This method provides an orthogonal deprotection strategy, enhancing the molecule's utility in complex syntheses.[6] Another effective system is the combination of Cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O–NaI) in acetonitrile, which can selectively deprotect tert-butyl esters while leaving N-Boc groups intact.[7]

C. Thermal Deprotection

An emerging technique, particularly suited for process chemistry and continuous manufacturing, is reagent-free thermal deprotection. Using a continuous plug flow reactor at high temperatures (120-240°C), tert-butyl esters can be hydrolyzed in protic solvents without any added acid or base, minimizing waste and simplifying downstream processing.[8]

Reactivity of the Thiazolidine Ring

While often used as a stable scaffold, the thiazolidine ring can participate in reactions. The sulfur atom can be oxidized to a sulfoxide or a sulfone (e.g., this compound 1,1-dioxide), which significantly alters the electronic properties and conformation of the ring.[9] The C-H bonds adjacent to the heteroatoms can also be functionalized, though this is less common than reactions involving the deprotected nitrogen.[10]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile synthon.[1] Its structure is a common motif in a wide array of biologically active molecules.[3][11]

-

Peptidomimetics: The constrained ring structure of thiazolidine is an excellent scaffold for creating mimics of peptide turns and loops. After Boc deprotection, the secondary amine can be readily incorporated into peptide chains, imparting conformational rigidity and improved metabolic stability compared to natural peptides.[1]

-

Enzyme Inhibitors: The thiazolidine core is present in numerous enzyme inhibitors. For example, derivatives of (S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylic acid tert-butyl ester serve as crucial intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[12][13][14] The antidiabetic drug Teneligliptin also features a thiazolidine moiety, and its synthesis can involve intermediates derived from Boc-protected thiazolidines.[15]

-

Anticancer and Antimicrobial Agents: The thiazolidine-4-one scaffold, a close relative, is renowned for its broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[16][17] The fundamental thiazolidine ring provides a key starting point for the synthesis of these more complex derivatives.

Detailed Experimental Protocols

As a self-validating system, the following protocols are based on established literature procedures, providing a reliable starting point for experimental work.

Protocol 1: Synthesis of (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid[4]

-

Step A: Synthesis of (R)-2,2-dimethylthiazolidine-4-carboxylic acid.

-

To a 1 L round-bottom flask, add L-Cysteine (10 g, 82.5 mmol) and dry acetone (500 mL).

-

Equip the flask with a reflux condenser and a nitrogen inlet.

-

Heat the mixture to reflux (approx. 60 °C) under a nitrogen atmosphere for 2 hours.

-

During this time, large white crystalline plates will form.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the crystals with a small amount of cold acetone and dry under vacuum. (Yield: 13.2 g, 99%). This material is typically used without further purification.

-

-

Step B: Boc-Protection.

-

In a 250 mL round-bottom flask, dissolve the product from Step A (13.2 g, 82.5 mmol) in acetonitrile (MeCN).

-

Add di-tert-butyl dicarbonate (Boc₂O, 22.6 mL, approx. 99 mmol).

-

Add N,N-Diisopropylethylamine (iPr₂NEt) to the mixture.

-

Stir the reaction at room temperature (25 °C) for 48 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the final product. (Yield: ~72%).

-

Protocol 2: Standard Boc-Deprotection using TFA/DCM[6]

-

Dissolve the Boc-protected thiazolidine derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq, often used as a 50% solution in DCM) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

-

The resulting amine salt can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive workup.

Protocol 3: Selective tert-Butyl Ester Deprotection with ZnBr₂[7]

This protocol is intended for substrates containing both a tert-butyl ester and another acid-labile group like N-Boc, where selective ester cleavage is desired.

-

Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add zinc bromide (ZnBr₂, 5.0 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by column chromatography or crystallization.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that offers chemists control, stability, and versatility. Its straightforward synthesis and predictable reactivity, particularly the orthogonal nature of its Boc-protecting group, have cemented its role in the efficient construction of complex, high-value molecules. From fundamental academic research to industrial-scale pharmaceutical development, a thorough understanding of this building block's properties and protocols is essential for innovation and success.

References

- The Role of Thiazolidine Derivatives in Modern Chemistry. (n.d.). Google Cloud.

- Understanding the Chemistry of Tert-Butyl Thiazolidine-3-Carboxyl

- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.).

- This compound CAS#: 148312-55-4. (n.d.). ChemicalBook.

- (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)

- Boc-(S-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. (n.d.). Chem-Impex.

- tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)

- (R)-tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate. (n.d.).

- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic

- CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester. (n.d.).

- How can I deprotect esters using TFA? (2015, September 23).

- This compound 1,1-dioxide. (n.d.). Appretech Scientific Limited.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH.

- Thiazolidinones: Synthesis, Reactivity, and Their Biological Applic

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (2004, October). The Journal of Organic Chemistry, 69(18), 6131-3.

- Reagent-free continuous thermal tert-butyl ester deprotection. (2017, December 1). PubMed.

- Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2025, August 6).

- Reactivity of tert‐butylperoxyl radical with some phenylthiazolidine derivatives and probucol. (2025, July 6).

- Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. appretech.com [appretech.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 12. chembk.com [chembk.com]

- 13. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Characterization of tert-Butyl Thiazolidine-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies employed in the structural characterization of tert-Butyl thiazolidine-3-carboxylate. As a pivotal building block in medicinal chemistry, unequivocal confirmation of its structure and purity is paramount.[1][2][3] This document outlines the theoretical basis and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols, expected data, and interpretative guidance are provided to ensure a robust and reliable characterization process.

Introduction: The Strategic Importance of a Well-Characterized Intermediate

This compound is a heterocyclic compound featuring a thiazolidine ring, a five-membered structure containing both sulfur and nitrogen atoms.[1] This core is a prevalent motif in numerous biologically active molecules and pharmaceuticals.[1][4] The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom serves as a crucial protecting group in organic synthesis, enabling controlled and selective chemical transformations.[1] Its role as a versatile synthon in the development of novel drug candidates, including peptidomimetics and enzyme inhibitors, underscores the critical need for its thorough structural elucidation.[1] An improperly characterized starting material can compromise the entire synthetic route, leading to impurities and potential downstream failures in drug development.

Synthesis and Purification: Establishing a Quality Foundation

A common and efficient synthesis of this compound involves a two-step process commencing with the condensation of L-cysteine and an aldehyde, followed by the introduction of the Boc protecting group. The purity of the final product is highly dependent on the successful execution of the reaction and subsequent purification.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine in an appropriate solvent system (e.g., a mixture of water and a miscible organic solvent).

-

Thiazolidine Ring Formation: Add formaldehyde to the solution and stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Boc Protection: Upon completion of the initial reaction, introduce di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine) to the reaction mixture to protect the nitrogen atom.[5]

-

Workup and Extraction: Perform a standard aqueous workup to remove water-soluble byproducts. Extract the desired product into an organic solvent such as ethyl acetate.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the final, high-purity compound.

Caption: A simplified workflow for mass spectrometry analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| C-H (Alkyl) | ~2850-3000 | Stretching |

| C=O (Carbamate) | ~1680-1700 | Stretching |

| C-N | ~1100-1300 | Stretching |

| C-O | ~1000-1200 | Stretching |

Authoritative Grounding: The strong absorption band observed around 1680-1700 cm⁻¹ is highly characteristic of the carbonyl stretch in the Boc protecting group, providing a key diagnostic feature. [6]The presence of this band, along with the characteristic C-H stretches, confirms the presence of the key functional moieties.

Conclusion and Best Practices

The structural characterization of this compound is a critical step in ensuring the quality and reliability of this important synthetic intermediate. A combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy provides a comprehensive and robust dataset for unequivocal structure confirmation. It is imperative that all analytical data be critically evaluated and cross-correlated to ensure consistency. For regulatory filings and in-depth research, additional characterization techniques such as elemental analysis and single-crystal X-ray diffraction may be warranted to provide the highest level of structural proof.

References

- The Role of Thiazolidine Derivatives in Modern Chemistry. (n.d.). Google Cloud.

- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). Atlantis Press.

- Understanding the Chemistry of this compound. (2025). Google Cloud.

- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2020). PubMed Central.

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Nature.

- tert-butyl 2-acetyl-1,3-thiazolidine-3-carboxylate | C10H17NO3S. (n.d.). PubChem.

- tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S. (n.d.). PubChem.

- Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

- Sourcing High-Quality this compound. (n.d.). Google Cloud.

- Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. (2018). PubMed Central.

- Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). NISCAIR Online Periodicals Repository.

- FT-IR spectrum of tert-butyl... (2024). ResearchGate.

- tert-butyl 4-(pyrrolidine-1-carbonyl)thiazolidine-3-carboxylate. (n.d.). Sigma-Aldrich.

- Thiazolidine, 2-butyl-. (n.d.). NIST WebBook.

- FT-IR Spectrum for Compound 3g. (n.d.). ResearchGate.

-

Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived-[7][7]Spirodiamines. (n.d.). MDPI. Retrieved from

- Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate.

- tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | C8H11NO5. (n.d.). PubChem.

- This compound 1,1-dioxide. (n.d.). Appretech Scientific Limited.

- This compound. (n.d.). Sigma-Aldrich.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.

- The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.

- Application areas of 3-thiazolidines. Examples for pharmaceutical... (n.d.). ResearchGate.

- Supporting information for Task-specific ionic liquid and CO2 cocatalysed efficient hydration of propargylic alcohols to. (n.d.). The Royal Society of Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

- 7. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of tert-Butyl thiazolidine-3-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

tert-Butyl thiazolidine-3-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its synthetic utility is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification efficiency, and formulation possibilities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of this compound in organic solvents. In the absence of extensive published quantitative data, this guide establishes a framework for predicting solubility based on first principles of physical organic chemistry and provides detailed, field-proven methodologies for its empirical determination.

Introduction: The Strategic Importance of Solubility

In the trajectory of drug discovery and development, the solubility of a chemical entity is a critical determinant of its viability.[1] Poor solubility can precipitate a cascade of challenges, from impeding consistent results in biological assays to creating formidable hurdles in formulation and bioavailability. This compound, with its unique combination of a thiazolidine ring and a tert-butoxycarbonyl (Boc) protecting group, is a frequently employed intermediate in the synthesis of complex bioactive molecules.[2] The Boc group, in particular, is introduced to mask the reactivity of the amine functionality, but it also significantly influences the molecule's physical properties, including its solubility in organic media.[2][3] A thorough understanding of its solubility is therefore not merely academic but a practical necessity for optimizing synthetic routes and ensuring the seamless progression of a drug candidate from the laboratory to preclinical studies.

Theoretical Underpinnings of Solubility: A Molecular-Level Perspective

The solubility of a solute in a solvent is dictated by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible. An analysis of the structure of this compound provides critical insights into its expected solubility behavior.

Caption: Key functional domains of this compound influencing its solubility.

-

The tert-Butoxycarbonyl (Boc) Group : This moiety consists of a bulky, nonpolar tert-butyl group and a polar carbamate linkage. The tert-butyl group enhances lipophilicity, promoting solubility in nonpolar and moderately polar solvents through van der Waals interactions.[3] Conversely, the carbamate group can participate in dipole-dipole interactions, contributing to solubility in polar aprotic solvents.

-

The Thiazolidine Ring : As a saturated heterocycle containing both nitrogen and sulfur, the thiazolidine ring possesses a degree of polarity. The lone pairs of electrons on the heteroatoms can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents. However, some related thiazolidine structures, such as thiazolidinediones, are known to be only sparingly soluble in a range of common organic solvents.[4]

Based on this structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be formulated.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar carbamate and thiazolidine moieties can engage in strong dipole-dipole interactions with these solvents. The lipophilic tert-butyl group also contributes favorably. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The potential for hydrogen bonding with the carbamate and thiazolidine heteroatoms suggests good interaction. However, the bulky nonpolar group may limit solubility compared to more polar solutes. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | The large, lipophilic tert-butyl group is the primary driver of solubility in these solvents. The polar functionalities of the molecule will limit its miscibility. |

| Aqueous | Water | Very Low | The molecule's overall low polarity and lack of significant hydrogen bond donating capabilities would suggest poor aqueous solubility. |

Empirical Determination of Solubility: A Methodological Guide

While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data. The choice of method often depends on the stage of drug development, with high-throughput screening methods being favored in early discovery and more rigorous equilibrium methods like the shake-flask technique being employed for lead optimization.[5][6][7]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to achieve saturation.

Experimental Protocol:

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7][8]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further ensure the separation of the solid and liquid phases.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE) is a recommended practice.[9]

-

Quantification : Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis : Construct a calibration curve using standard solutions of the compound of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Kinetic Solubility Determination for High-Throughput Screening

In early drug discovery, kinetic solubility assays are often employed for their speed and suitability for automation.[1][10] These methods typically involve dissolving the compound in a universal solvent like DMSO and then diluting it into an aqueous or organic medium to induce precipitation.

Experimental Protocol (Turbidimetric Method):

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Serial Dilution : In a microplate, perform serial dilutions of the stock solution with the desired organic solvent.

-

Precipitation Induction : Observe the solutions for the formation of a precipitate. The point at which precipitation occurs indicates the kinetic solubility limit.

-

Detection : The formation of precipitate can be detected visually or, more quantitatively, by measuring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.[10]

It is important to note that kinetic solubility values are often higher than thermodynamic solubility values and can be influenced by the initial solvent and the rate of dilution.[11]

Conclusion and Future Directions

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely high solubility in polar aprotic solvents. Furthermore, detailed and actionable protocols for the empirical determination of both thermodynamic and kinetic solubility have been presented.

For researchers and drug development professionals, a proactive approach to characterizing the solubility of key intermediates like this compound is paramount. The methodologies outlined herein provide a robust toolkit for generating this critical data, thereby facilitating more efficient process development, purification, and formulation activities. As the demand for novel therapeutics continues to grow, a fundamental understanding of the physicochemical properties of such key building blocks will remain an indispensable component of successful drug discovery and development.

References

-

[Development of solubility screening methods in drug discovery]. Semantic Scholar. [Link]

-

High throughput solubility measurement in drug discovery and development. PubMed. [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]

-

High throughput solubility measurement in drug discovery and development. ResearchGate. [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

Sources

- 1. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Thiazolidine Carboxylates in Medicinal Chemistry

Abstract